3-(2-Benzylbenzimidazol-1-yl)propanamide

Description

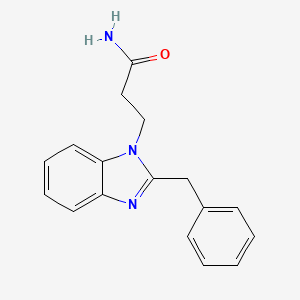

3-(2-Benzylbenzimidazol-1-yl)propanamide is a benzimidazole derivative characterized by a fused bicyclic aromatic system containing two nitrogen atoms (positions 1 and 3 of the benzimidazole ring). The compound features a benzyl substituent at the 2-position of the benzimidazole core and a propanamide group (-CH₂CH₂CONH₂) at the 1-position. This structure combines the rigidity of the benzimidazole scaffold with the flexibility of the aliphatic propanamide chain, enabling diverse interactions with biological targets.

Properties

IUPAC Name |

3-(2-benzylbenzimidazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c18-16(21)10-11-20-15-9-5-4-8-14(15)19-17(20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFQCZITFIMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . The reaction can be carried out in an alkaline alcoholic solution or in the presence of cyanogen bromide in acetonitrile solution .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 3-(2-Benzylbenzimidazol-1-yl)propanamide, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzylbenzimidazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

3-(2-Benzylbenzimidazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Benzylbenzimidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in microbial metabolism, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 3-(2-Benzylbenzimidazol-1-yl)propanamide can be contextualized by comparing it to analogous benzimidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents on Benzimidazole Core | Amide Chain | Key Biological Activities | Unique Features | References |

|---|---|---|---|---|---|

| This compound | 2-Benzyl | Propanamide | Under investigation | High lipophilicity due to benzyl group; potential for enhanced receptor binding via π-π interactions | |

| 3-(2-Ethyl-1H-benzimidazol-1-yl)propanamide | 2-Ethyl | Propanamide | Antimicrobial | Reduced steric bulk compared to benzyl; moderate solubility in polar solvents | |

| N-(2-Benzimidazolyl)acetamide | None (parent benzimidazole) | Acetamide | Antifungal | Shorter amide chain; limited membrane permeability | |

| N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide | 2-Phenyl on benzimidazole | Propanamide | Anticancer (IC₅₀: 8.0 µM) | Dual aromatic systems (benzimidazole + phenylpropanamide) enhance DNA intercalation | |

| 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride | None (parent benzimidazole) | Propanoic acid | Enzyme inhibition | Carboxylic acid group improves solubility but reduces blood-brain barrier penetration |

Key Findings from Comparative Studies

This contrasts with 3-(2-Ethyl-1H-benzimidazol-1-yl)propanamide, which exhibits better aqueous solubility . Compounds with propanamide chains (e.g., this compound) show broader bioactivity profiles than those with shorter acetamide groups, likely due to enhanced hydrogen-bonding capacity .

Pharmacological Profiles: N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide demonstrates superior anticancer activity (IC₅₀: 8.0 µM against MCF-7 cells) compared to simpler benzimidazole derivatives, attributed to its extended aromatic system .

Synthetic Flexibility :

- The benzyl group in this compound allows for further functionalization (e.g., halogenation or sulfonation), a strategy used in privileged scaffolds to optimize target selectivity .

Biological Activity

3-(2-Benzylbenzimidazol-1-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

- Antioxidant Activity : Some studies suggest that benzimidazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This indicates that this compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups, demonstrating its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in infected mice models, suggesting its viability as an adjunct therapy in treating infections caused by resistant pathogens .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with good permeability across biological membranes. Toxicological assessments revealed no significant hepatotoxicity at therapeutic doses, indicating a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.